2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one
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Overview
Description
2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one is an organic compound that features a unique structure combining a cycloheptatrienone ring with a trimethylsilyl-substituted alkyne side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one typically involves multiple steps. One common method starts with the preparation of 5-(Trimethylsilyl)-4-pentyn-1-ol, which is then subjected to further reactions to introduce the cycloheptatrienone moiety. The reaction conditions often involve the use of organic solvents such as toluene and n-hexane, and the reactions are carried out under an inert atmosphere using Schlenk techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the alkyne or ketone functionalities.
Substitution: The trimethylsilyl group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated hydrocarbon structure.
Scientific Research Applications
2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new insights in biochemistry.
Medicine: Research into its medicinal properties could uncover new therapeutic agents, especially in the field of oncology where similar compounds have shown promise.
Mechanism of Action
The mechanism by which 2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one exerts its effects is largely dependent on its interactions with other molecules. The cycloheptatrienone ring can participate in various chemical reactions due to its conjugated system, while the trimethylsilyl group can influence the compound’s reactivity and stability. Molecular targets and pathways involved would vary based on the specific application, whether in catalysis, biological interactions, or material science .
Comparison with Similar Compounds
Similar Compounds
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: This compound shares the trimethylsilyl-substituted alkyne structure but differs in the aromatic ring system.
5-(Trimethylsilyl)-4-pentyn-1-ol: A precursor in the synthesis of the target compound, it features a simpler structure with a hydroxyl group instead of the cycloheptatrienone ring.
Uniqueness
What sets 2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one apart is its combination of a cycloheptatrienone ring with a trimethylsilyl-substituted alkyne side chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Properties
CAS No. |
103003-37-8 |
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Molecular Formula |
C15H20OSi |
Molecular Weight |
244.40 g/mol |
IUPAC Name |
2-(5-trimethylsilylpent-4-ynyl)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C15H20OSi/c1-17(2,3)13-9-5-7-11-14-10-6-4-8-12-15(14)16/h4,6,8,10,12H,5,7,11H2,1-3H3 |
InChI Key |
PXEXRKYATMGFMG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCCC1=CC=CC=CC1=O |
Origin of Product |
United States |
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